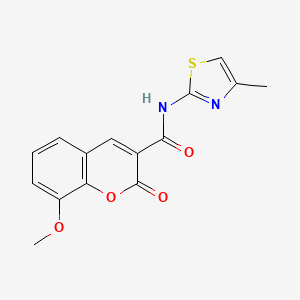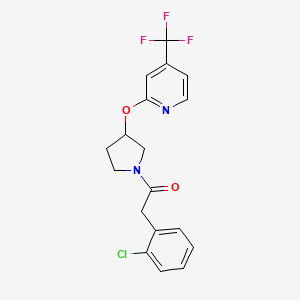![molecular formula C17H22N4O2 B2381853 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 2199509-60-7](/img/structure/B2381853.png)
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is an intriguing compound with potential applications across various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one typically involves a multi-step process:
Piperidine Derivative Synthesis: Starting with the formation of a substituted piperidine ring, where piperidine is reacted with appropriate methylation agents in a solvent like dichloromethane.
Pyrazinone Core Construction: This involves the preparation of the dihydropyrazinone ring through a cyclization reaction, possibly involving intermediates such as hydrazine derivatives and ketones.
Final Coupling: The piperidine and pyrazinone fragments are then coupled, likely through an oxymethyl linkage, under specific reaction conditions to yield the target compound.
Industrial Production Methods: For industrial-scale production, the processes can be optimized to enhance yield and reduce costs:
Use of cost-effective starting materials and reagents.
Optimization of reaction conditions, such as temperature, pressure, and pH, to maximize the efficiency of each step.
Implementation of continuous flow reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one can undergo a variety of chemical reactions:
Oxidation and Reduction: The compound may be oxidized or reduced under controlled conditions, potentially altering its functional groups.
Substitution Reactions: It can participate in nucleophilic or electrophilic substitution reactions, given the presence of reactive groups like the methyl-pyridine moiety.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, nitro groups, etc., which may replace existing functional groups under acidic or basic conditions.
Major Products: The major products formed from these reactions often involve modifications to the pyrazinone or piperidine rings, potentially yielding new derivatives with enhanced or distinct properties.
Scientific Research Applications
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one has broad applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for therapeutic uses, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the creation of specialty chemicals and as an intermediate in manufacturing complex chemical products.
Mechanism of Action
The mechanism by which 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one exerts its effects involves:
Molecular Targets: Interactions with specific proteins or enzymes, potentially influencing biological pathways.
Pathways Involved: Modulation of signaling pathways or metabolic processes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds:
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-pyrazin-2-one: Similar structure but different functional groups at the pyrazinone ring.
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-pyrazin-1-one: Different methylation pattern affecting its reactivity and applications.
The specific configuration of 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one confers unique chemical properties, making it particularly valuable for specialized research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-7-19-16(13)23-12-14-5-9-21(10-6-14)15-17(22)20(2)11-8-18-15/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJDPBIYEKUJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)
![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)


![9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2381774.png)
![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)
![2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2381780.png)
![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)

![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)
![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2381790.png)
![Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2381793.png)
